molecular formula C17H22N4O2 B610413 Ralmitaront CAS No. 2133417-13-5

Ralmitaront

货号 B610413
CAS 编号: 2133417-13-5
分子量: 314.389
InChI 键: LKJTXBUINZHEQX-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ralmitaront (also known as RG-7906 and RO-6889450) is an investigational antipsychotic drug . It is currently undergoing clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . It is a partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1) . The medication is being developed by the pharmaceutical company Hoffmann-La Roche .


Molecular Structure Analysis

Ralmitaront has a molecular formula of C17H22N4O2 and a molecular weight of 314.389 g/mol . It is a small molecule that interacts with the TAAR1 receptor . High-resolution structures of TAAR1 reveal detailed interactions with ligand molecules like Ralmitaront .

科学研究应用

  1. 精神分裂症和情感性精神障碍的治疗:Ralmitaront正在被探索作为精神分裂症和情感性精神障碍治疗中的单药疗法和辅助疗法。它目前正在进行2期临床试验,以评估其在这些角色中的疗效(Kane, 2022)

  2. 新的作用机制:与主要通过多巴胺D2受体拮抗作用的传统抗精神病药物不同,作为TAAR1激动剂的Ralmitaront在精神分裂症管理中代表了一种新的作用机制。考虑到精神分裂症的异质性以及需要能够管理更广泛症状的治疗方法,这种新方法具有重要意义(Vannabouathong, Picheca, & Dyrda, 2022)

  3. 相较于传统抗精神病药物的潜在优势:初步数据表明,Ralmitaront可能比传统抗精神病药物具有优势,例如减少体重增加、代谢问题和外周运动障碍症状等副作用的风险,这些副作用在D2受体拮抗剂中很常见(Kantrowitz, 2021)

未来方向

Ralmitaront is currently in clinical trials for the treatment of negative symptoms in schizophrenia and schizoaffective disorder . An ongoing study will assess its specific efficacy in patients with persistent negative symptoms . If trials of TAAR1 modulators like Ralmitaront continue to show positive results, the definition of an antipsychotic may need to be expanded beyond the D2R target .

Relevant Papers

Several papers have been published on Ralmitaront and related TAAR1 agonists . These papers provide insights into the role of TAAR1 in schizophrenia and the potential of TAAR1 agonists as novel antipsychotics . They also discuss the in vitro activities of Ralmitaront and other TAAR1 agonists .

属性

IUPAC Name

5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-3-14-11(2)16(21-20-14)17(22)19-13-6-4-12(5-7-13)15-10-18-8-9-23-15/h4-7,15,18H,3,8-10H2,1-2H3,(H,19,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHXGKRFUPEPFM-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)C3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=NN1)C(=O)NC2=CC=C(C=C2)[C@H]3CNCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336976
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ralmitaront

CAS RN

2133417-13-5
Record name Ralmitaront [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133417135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralmitaront
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALMITARONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8MW1Q80P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
R Ågren, N Betari, M Saarinen, H Zeberg… - International Journal …, 2023 - academic.oup.com
… Here, we compared the activities of ulotaront and ralmitaront at TAAR1, dopamine D2 (D2R), … that ralmitaront is a less efficacious agonist with slower binding kinetics than ralmitaront at …
Number of citations: 8 academic.oup.com
JT Kantrowitz - CNS drugs, 2021 - Springer
… -daily treatment with ralmitaront 45 mg, ralmitaront 150 mg, … placebo subjects being transitioned to ralmitaront. Thus, this … ralmitaront monotherapy (Part A) and once-daily ralmitaront …
Number of citations: 9 link.springer.com
V Peitl, D Vlahović - Archives of Psychiatry Research: An International …, 2022 - hrcak.srce.hr
… ralmitaront in patients with schizophrenia. One study is designed to evaluate two doses of ralmitaront … other aims to assess one dose of ralmitaront over 12 weeks in patients aged 18 to …
Number of citations: 1 hrcak.srce.hr
N Dedic, H Dworak, C Zeni, G Rutigliano… - International Journal of …, 2021 - mdpi.com
… Ulotaront, the first TAAR1 agonist to progress to randomized controlled clinical trials, has demonstrated efficacy in the treatment of schizophrenia, while another, ralmitaront, is currently …
Number of citations: 46 www.mdpi.com
JT Kantrowitz, CU Correll, R Jain… - International Journal of …, 2023 - academic.oup.com
Background Schizophrenia is a disabling disorder that profoundly affects functioning and quality of life. While available antipsychotics have improved outcomes for patients with …
Number of citations: 2 academic.oup.com
G Zilberg, AK Parpounas, AL Warren, S Yang… - bioRxiv, 2023 - biorxiv.org
… a 2-to-5-fold increase in potency for all tested agonists except ralmitaront, whose 178 potency remained largely unchanged (Supplementary Fig. 2E). Although the detailed 179 …
Number of citations: 0 www.biorxiv.org
G Sparacino, N Verdolini, E Vieta… - Translational Psychiatry, 2022 - nature.com
… RO6889450 (or Ralmitaront) is another agent acting on TAAR1, with a partial agonist … Ralmitaront have not been published. One phase II trial of the efficacy and the safety of Ralmitaront …
Number of citations: 4 www.nature.com
SM Stahl - 2022 - cdn.neiglobal.com
… Effects of RO6889450 (Ralmitaront) in Participants With Schizophrenia or Schizoaffective Disorder … • Add-on Therapy • Ralmitaront (low or high dose) + current antipsychotic therapy vs. …
Number of citations: 0 cdn.neiglobal.com
ED Achtyes, SC Hopkins, N Dedic, H Dworak… - European Archives of …, 2023 - Springer
… Ulotaront recently reached recommended status for its proposed International Nonproprietary Name (INN), joining TAAR1 partial agonist ralmitaront in the “-taront” class of medications. …
Number of citations: 7 link.springer.com
M Saarinen, I Mantas, I Flais, R Ågren… - …, 2022 - nature.com
SEP-363856 (SEP-856) is a novel antipsychotic under clinical development. It displays a unique pattern of receptor interaction, with only weak (partial agonist) activity at dopamine D 2 …
Number of citations: 10 www.nature.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。